molecular formula C12H18O4 B588218 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 CAS No. 1246815-20-2

3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5

Cat. No.: B588218
CAS No.: 1246815-20-2
M. Wt: 231.303
InChI Key: MELFVOGWPJFQBB-QJHRKUAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as ultrasound-assisted synthesis have been explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of metoprolol impurities, it may affect the drug’s stability and efficacy by interacting with β1 receptors, influencing cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and tracing. This property allows for more precise studies of metabolic pathways and drug interactions.

Properties

CAS No.

1246815-20-2

Molecular Formula

C12H18O4

Molecular Weight

231.303

IUPAC Name

1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol

InChI

InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/i8D2,9D2,11D

InChI Key

MELFVOGWPJFQBB-QJHRKUAUSA-N

SMILES

COCCC1=CC=C(C=C1)OCC(CO)O

Synonyms

H 93/82-d5; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.